molecular formula C19H19N3O B4326791 N-[5-methyl-3'-(1H-pyrazol-3-yl)-2-biphenylyl]propanamide

N-[5-methyl-3'-(1H-pyrazol-3-yl)-2-biphenylyl]propanamide

Cat. No. B4326791
M. Wt: 305.4 g/mol
InChI Key: ODNXKCZTHQDDRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-methyl-3'-(1H-pyrazol-3-yl)-2-biphenylyl]propanamide, also known as GSK1521498, is a selective orexin 1 receptor antagonist. Orexin 1 receptors are involved in the regulation of wakefulness, arousal, and appetite, making them a potential target for the treatment of sleep disorders and obesity.

Mechanism of Action

N-[5-methyl-3'-(1H-pyrazol-3-yl)-2-biphenylyl]propanamide works by selectively blocking the orexin 1 receptor, which is involved in the regulation of wakefulness and appetite. By blocking this receptor, the drug reduces food intake and promotes weight loss, as well as improving sleep quality and reducing daytime sleepiness.
Biochemical and Physiological Effects:
Studies have shown that N-[5-methyl-3'-(1H-pyrazol-3-yl)-2-biphenylyl]propanamide has a number of biochemical and physiological effects. It has been found to reduce food intake and body weight in animal models of obesity, as well as improving glucose tolerance and insulin sensitivity. In addition, it has been shown to improve sleep quality and reduce daytime sleepiness in patients with insomnia.

Advantages and Limitations for Lab Experiments

One advantage of using N-[5-methyl-3'-(1H-pyrazol-3-yl)-2-biphenylyl]propanamide in lab experiments is its selectivity for the orexin 1 receptor, which allows for more precise targeting of this receptor. However, one limitation is that it may not be effective in all animal models of obesity or sleep disorders, and further research is needed to fully understand its potential therapeutic applications.

Future Directions

There are several future directions for research on N-[5-methyl-3'-(1H-pyrazol-3-yl)-2-biphenylyl]propanamide. One area of interest is its potential use in the treatment of other disorders, such as narcolepsy and depression. In addition, further research is needed to fully understand its mechanism of action and potential side effects. Finally, there is a need for more studies on the long-term effects of N-[5-methyl-3'-(1H-pyrazol-3-yl)-2-biphenylyl]propanamide on weight loss and sleep quality.

Scientific Research Applications

N-[5-methyl-3'-(1H-pyrazol-3-yl)-2-biphenylyl]propanamide has been extensively studied for its potential therapeutic applications. It has been found to be effective in reducing food intake and promoting weight loss in animal models of obesity. In addition, it has been shown to improve sleep quality and reduce daytime sleepiness in patients with insomnia.

properties

IUPAC Name

N-[4-methyl-2-[3-(1H-pyrazol-5-yl)phenyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c1-3-19(23)21-18-8-7-13(2)11-16(18)14-5-4-6-15(12-14)17-9-10-20-22-17/h4-12H,3H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNXKCZTHQDDRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=C(C=C1)C)C2=CC=CC(=C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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